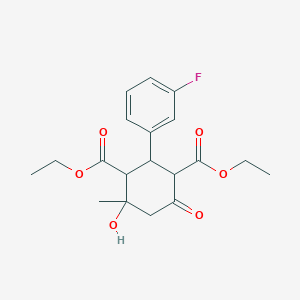
6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione, also known as ABDTP, is a chemical compound that has shown potential in various scientific research applications.
作用機序
The mechanism of action of 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione is not fully understood. However, it has been suggested that 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione inhibits the activity of certain enzymes and proteins that are involved in the growth and survival of cancer cells. It has also been suggested that 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione modulates the activity of certain neurotransmitters in the brain, which may explain its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione has been shown to have low toxicity and good bioavailability. It has been found to cross the blood-brain barrier, which makes it a potential candidate for treating diseases of the central nervous system. 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione in lab experiments is its high yield and good solubility in various solvents. 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione has also been found to have low toxicity, which makes it suitable for in vivo studies. However, one limitation is that the mechanism of action of 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione. One direction is to further investigate its potential use in treating cancer and neurodegenerative diseases. Another direction is to study its effects on other diseases such as diabetes and cardiovascular disease. Additionally, future research could focus on understanding the mechanism of action of 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione and designing experiments to study its effects in more detail.
合成法
The synthesis of 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione involves the reaction of 6-chloro-2-amino-4-(1,3-benzodioxol-5-yl)pyrimidine with 1-adamantylthiol in the presence of a base. The reaction yields 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione as a white solid with a high yield. This synthesis method has been optimized and can be performed on a large scale.
科学的研究の応用
6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione has been studied for its potential use in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antimicrobial and antifungal properties. 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione has been found to inhibit the growth of cancer cells and reduce the size of tumors in animal models. It has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C21H24N2O2S |
|---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C21H24N2O2S/c26-20-22-16(15-1-2-17-18(6-15)25-11-24-17)7-19(23-20)21-8-12-3-13(9-21)5-14(4-12)10-21/h1-2,6-7,12-14,16H,3-5,8-11H2,(H2,22,23,26) |
InChIキー |
QIVZCLUERXKILL-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(NC(=S)N4)C5=CC6=C(C=C5)OCO6 |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(NC(=S)N4)C5=CC6=C(C=C5)OCO6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(4-Chlorophenyl)-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282558.png)
![2-methoxy-4-(6-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazin-3-yl)phenol](/img/structure/B282559.png)
![1-(4-chlorophenyl)-4-(1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinone](/img/structure/B282561.png)
![3-[(2-Carboxyethyl)-3,4-dimethoxyanilino]propanoic acid](/img/structure/B282563.png)
![5-[(Butylcarbamoyl)amino]-2-chlorobenzoic acid](/img/structure/B282565.png)
![2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282567.png)
![2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282569.png)
![2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B282571.png)
![2-{[4-(2-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide](/img/structure/B282572.png)
![2-{[4-(5-bromo-2-hydroxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide](/img/structure/B282573.png)
![2-{[4-(4-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B282574.png)
![2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-pentylacetamide](/img/structure/B282575.png)
![N-(cyclohexylmethyl)-2-{[1-ethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282578.png)